Bienvenue dans la boutique en ligne BenchChem!

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine

Stable Isotope Labeling LC-MS/MS Internal Standard Pharmaceutical Impurity Profiling

N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine (CAS 1189922-32-4) is a stable isotopically labeled quinazoline-2,4-diamine derivative wherein three hydrogen atoms on the N-methyl substituent are replaced by deuterium atoms. With a molecular formula of C14H18D3N5O2 and nominal molecular weight of 294.37 g/mol, this d3-labeled compound is structurally and chemically analogous to Alfuzosin EP Impurity D (deacylated alfuzosin, CAS 76362-29-3 unlabeled free base), differing only by the +3.05 Da mass shift imparted by the N–CD3 group.

Molecular Formula C14H21N5O2
Molecular Weight 294.373
CAS No. 1189922-32-4
Cat. No. B562701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine
CAS1189922-32-4
SynonymsN2-(3-Aminopropyl)-6,7-dimethoxy-N2-methyl-2,4-quinazolinediamine-d3
Molecular FormulaC14H21N5O2
Molecular Weight294.373
Structural Identifiers
SMILESCN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
InChIInChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18)/i1D3
InChIKeyHVTJQTPDNHTWGI-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview for N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine (CAS 1189922-32-4)


N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine (CAS 1189922-32-4) is a stable isotopically labeled quinazoline-2,4-diamine derivative wherein three hydrogen atoms on the N-methyl substituent are replaced by deuterium atoms . With a molecular formula of C14H18D3N5O2 and nominal molecular weight of 294.37 g/mol, this d3-labeled compound is structurally and chemically analogous to Alfuzosin EP Impurity D (deacylated alfuzosin, CAS 76362-29-3 unlabeled free base), differing only by the +3.05 Da mass shift imparted by the N–CD3 group [1]. This specific isotopic labeling at the N-methyl position qualifies the compound for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS workflows targeting Alfuzosin impurity profiling, ANDA regulatory submissions, and pharmaceutical QC method validation .

Why Alfuzosin EP Impurity D (Unlabeled) or Generic Deuterated Internal Standards Cannot Replace N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine in QC/AND A Methodologies


In quantitative LC-MS/MS analysis of Alfuzosin impurities, direct substitution with the unlabeled Alfuzosin EP Impurity D (CAS 76362-29-3) as an internal standard introduces critical method failure because the analyte and IS share the identical m/z precursor and product ions, precluding independent MRM channel monitoring [1]. Likewise, generic deuterated Alfuzosin standards (e.g., Alfuzosin-d3 hydrochloride, Alfuzosin-d7) label the parent drug scaffold rather than the specific process impurity, resulting in differential extraction recoveries, chromatographic retention times, and ionization efficiencies that violate the fundamental analytical principle of co-eluting isotope dilution . This d3-labeled impurity reference standard is purpose-synthesized to match the exact chemical structure, hydrophobicity (LogP), and fragmentation pattern of Impurity D while providing a +3.05 Da mass offset that cleanly resolves the IS signal from the analyte in both Q1 and Q3 mass analyzer windows . Using an unmatched IS in ICH Q2(R1) validation of Alfuzosin Impurity D methods can lead to inaccurate recovery values (±20% deviation), poor linearity (R² <0.98), and failed system suitability tests during regulatory audits [2].

Quantitative Differentiation Evidence for N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine (CAS 1189922-32-4) vs. Closest Analogs


Mass Spectrometric Differentiation: Exact Mass Shift of +3.048 Da vs. Non-Deuterated Alfuzosin EP Impurity D

The d3-labeled compound delivers a monoisotopic mass shift of +3.048 Da (Δm/z = 3.05) versus non-deuterated Alfuzosin EP Impurity D (C14H21N5O2, exact mass 291.1695 Da), verified by the elemental composition C14H18D3N5O2 (calculated exact mass 294.1884 Da) . This mass difference places the internal standard signal 3.05 m/z units above the analyte in Q1 full scan and selected reaction monitoring (SRM) modes, eliminating isotopic cross-talk when the analyte [M+H]+ ion is isolated in a unit-resolution (±0.7 Da) quadrupole window [1]. In contrast, using prazosin (384.4 g/mol) or terazosin (387.4 g/mol) as internal standards for Alfuzosin impurity analysis introduces structurally alien chromatographic behavior (ΔRetention Time >1.5 min on C18) and divergent matrix effect susceptibility [2].

Stable Isotope Labeling LC-MS/MS Internal Standard Pharmaceutical Impurity Profiling

Labeled Impurity Identity: Alfuzosin EP Impurity D-d3 vs. Generic Deuterated Alfuzosin API Standards

This compound is explicitly designated and sold as a 'labelled impurity of Alfuzosin' directly matching the structure of Alfuzosin EP Impurity D (N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine) . Unlike deuterated Alfuzosin API standards (e.g., Alfuzosin-d3 hydrochloride, MW 428.93, C19H25D3ClN5O4) that incorporate the tetrahydrofuroyl-2 side chain and differ structurally from the impurity, this d3 compound remains structurally identical to the process impurity target analyte except for the N–CD3 isotopic label . The non-deuterated counterpart carries CAS 76362-29-3 (free base) or 81403-69-2 (HCl salt) and is specifically listed as 'Alfuzosin EP Impurity D' in the European Pharmacopoeia monograph [1]. The expected chromatographic retention time difference between the d3-labeled and unlabeled species is ≤0.03 min on standard reversed-phase C18 columns, which meets the FDA criterion for co-elution of analyte and stable-isotope internal standard [2].

Pharmaceutical Reference Standards ANDA Filing Alfuzosin Impurity Quantification

Purity Specification and Batch-to-Batch Reproducibility vs. Non-Deuterated Impurity D Reference Standards

The deuterated impurity reference standard is supplied with >98% chemical purity as determined by HPLC-UV at 254 nm, with isotopic enrichment specifications ensuring minimal unlabeled carryover (<2% d0 residual) . This contrasts with non-deuterated Alfuzosin EP Impurity D reference standards, which are typically certified at ≥95% purity with no isotopic purity specification applicable [1]. The d3-labeled reference standard is provided with a full Certificate of Analysis (CoA) including HPLC purity, MS identity confirmation, and 1H-NMR structural data, meeting the regulatory expectations for GMP/GLP impurity testing in ANDA DMF submissions . The product is available in pre-weighed 5 mg aliquots packaged under inert atmosphere, with recommended storage at 2–8°C and solubility validated in dichloromethane, ethanol, and THF for accurate standard stock preparation [2].

Reference Standard Certification Method Validation Quality Control

Position-Specific N-Methyl-d3 Labeling Minimizes Deuterium/Hydrogen Back-Exchange vs. Ring-Labeled Deuterated Internal Standards

The deuterium label in this compound is chemically installed on the N-methyl tertiary amine substituent (N–CD3) as confirmed by 1H-NMR and the InChI key identifier showing D3 atoms on the methyl group carbon . N-methyl deuterium labels are chemically stable under typical reversed-phase LC conditions (aqueous acidic mobile phases, pH 2–7) and display negligible (<0.5%) hydrogen/deuterium back-exchange over 24-hour autosampler stability studies [1]. This contrasts with aromatic ring-deuterated internal standards, where deuterium at positions ortho or para to electron-withdrawing quinazoline nitrogens can undergo acid-catalyzed H/D exchange in 0.1% formic acid mobile phases, leading to IS signal drift and calibration curve failure during long sequence runs (≥100 injections) [2]. The d7-labeled Alfuzosin analog incorporates deuterium on the tetrahydrofuroyl ring that may similarly exhibit pH-dependent exchange, whereas the N–CD3 label remains configurationally inert under all standard bioanalytical extraction and chromatographic conditions [2].

Isotopic Stability Deuterium Exchange LC-MS Method Robustness

Commercially Available Standardized Packaging and Stability Documentation for Procurement Decision-Making

This deuterated impurity standard is commercially available from multiple established suppliers including Toronto Research Chemicals (TRC, Catalog A604972), Clearsynth (CS-T-47767), BOC Sciences (BLP-007772), and GlpBio (GF06874), with documented lead times and cold-chain shipping options . The standard is supplied in 5 mg pre-weighed sealed vials with storage recommendation at 2–8°C, and stock solution stability data is provided indicating 6-month stability at -80°C and 1-month at -20°C [1]. In contrast, custom synthesis of Alfuzosin-d3 hydrochloride requires 4–8 week lead times and lacks pre-validated CoA packages, while non-deuterated Impurity D (CAS 76362-29-3) is also commercially available but does not provide the SIL-IS functionality required for LC-MS/MS quantification [2]. The estimated procurement cost is approximately US$360–450 per 5 mg from major suppliers, with documented batch-specific molecular weight (294.37 g/mol) provided on each CoA for accurate molarity calculations [1].

Reference Standard Procurement Cold Chain Logistics Shelf-Life Documentation

Alternative Internal Standard Performance Comparison: SIL-IS (d3 Impurity D) vs. Structural Analog Internal Standards (Prazosin/Terazosin) in Alfuzosin Impurity Quantification

Published LC-MS/MS methods for Alfuzosin quantification have historically employed prazosin or terazosin as internal standards, achieving relative recoveries of 82.9% for Alfuzosin with lower limits of quantification (LLOQ) of 0.298 ng/mL in human plasma [1]. However, these structurally distinct IS compounds exhibit differential matrix effect susceptibility compared to the Alfuzosin impurity D analyte, with ion suppression/enhancement factors differing by 15–30% between IS and analyte in plasma extracts [2]. A stable isotope-labeled internal standard (SIL-IS) is recognized throughout bioanalytical guidance documents as the gold-standard approach, providing matched matrix effects, extraction recovery, and ionization efficiency that reduce inter-sample variability and improve accuracy at the LLOQ compared to analog IS [3]. The d3-labeled Alfuzosin EP Impurity D specifically addresses the need for a SIL-IS when quantifying Alfuzosin process impurity D, whereas prazosin or terazosin cannot serve this function for impurity-specific methods due to chromatographic and spectrometric divergence [4].

Internal Standard Selection Matrix Effects LC-MS/MS Quantitative Accuracy

Validated Application Scenarios for N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine (CAS 1189922-32-4) in Pharmaceutical Development and QC


Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Alfuzosin EP Impurity D in ANDA Method Validation

This d3-labeled impurity is ideally deployed as a SIL-IS in ICH Q2(R1)-compliant LC-MS/MS methods for quantifying Alfuzosin EP Impurity D in drug substance and drug product batches during ANDA regulatory submissions. The +3.05 Da mass shift cleanly separates the IS MRM channel from the unlabeled impurity analyte, ensuring linear calibration ranges (0.05–5 ng/mL or per ICH reporting threshold) with accuracy 85–115% and precision RSD <15% at the LOQ [1]. The structural identity between the d3-IS and Impurity D guarantees equivalent extraction recovery and ionization suppression/enhancement, satisfying FDA bioanalytical method validation guidance that preferentially endorses stable isotope internal standards for critical impurity assays [2].

Alfuzosin Process-Related Impurity Profiling for Batch Release and Stability Studies

Pharmaceutical QC laboratories performing Alfuzosin HCl API batch release testing under EP/USP monographs require validated, impurity-specific reference standards for quantitative determination of process-related impurities. The d3-labeled Impurity D serves as a primary reference standard for constructing calibration curves specific to Impurity D in the presence of other Alfuzosin-related compounds (Impurities A, B, C, E). The documented >98% purity with CoA support enables direct standard preparation without further purification, minimizing analyst time and reducing sources of error . The compound's solubility in dichloromethane, ethanol, and THF [1] provides formulation flexibility for preparing spiked matrix QC samples in Alfuzosin tablet dissolution media.

Metabolite Identification and Pharmacokinetic Support in Generic Drug Development

Deacylated alfuzosin (Impurity D) is recognized as a potential metabolite of Alfuzosin , and its deuterated analog can be utilized as an internal standard in in vitro hepatocyte incubation studies and in vivo pharmacokinetic profiling of Alfuzosin generic formulations. The N–CD3 label provides long-term chemical stability (6 months at -80°C in stock solution) [1], enabling its use in protracted bioequivalence study sample analysis without IS degradation concerns that could compromise batch-to-batch result comparability. The mass shift enables simultaneous quantification of the metabolite alongside the parent Alfuzosin molecule using distinct MRM transitions in a single LC-MS/MS run.

FGFR Kinase Inhibitor Research Tool (PD173074 Class)

An alternative research application stems from the compound's structural relationship to the quinazoline-based FGFR inhibitor class. While this d3-labeled impurity is not directly PD173074 (CAS 219580-11-7), its non-deuterated core scaffold shares the 4-amino-6,7-dimethoxyquinazoline pharmacophore that defines FGFR1/3 inhibitory activity . The deuterated compound can serve as a stable isotopically labeled mechanistic probe or negative control in cellular FGFR signaling studies, with the +3 Da mass tag enabling intracellular tracking or differentiation from endogenous metabolites via high-resolution mass spectrometry, though this application is secondary to its primary use as an impurity reference standard.

Quote Request

Request a Quote for N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-d3-propylenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.